1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-2-1-5-10(8)7-3-4-9-6-7;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUOQWHEBYMMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-65-9 | |
| Record name | 1-(pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation Route
A common approach involves the alkylation of pyrrolidin-2-one using a pyrrolidin-3-yl halide or a suitable leaving group derivative under basic conditions. For example, sodium hydride (NaH) can be used to deprotonate the nitrogen of pyrrolidin-2-one, which then reacts with a pyrrolidin-3-yl bromide or chloride to form the N-substituted product. The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. After completion, the reaction mixture is treated with hydrochloric acid to form the hydrochloride salt, which is isolated by evaporation and chromatographic purification.
Multi-Step Synthesis from Simple Precursors
An alternative method involves synthesizing the pyrrolidin-3-yl substituent and the pyrrolidin-2-one ring separately or in a stepwise fashion. For example, starting from commercially available 2,4-disubstituted pyrrolidines, selective hydrolysis and protection steps are employed to build the pyrrolidinone ring with the desired substitution pattern. Hydrolysis of amide precursors followed by acetal protection of ketones can be used to control selectivity and facilitate purification. Attempts to selectively reduce amides over ketones using various metal catalysts (Zn(OAc)2, Ru3(CO)12, Mo(CO)6) have been explored, although with limited success due to low yields and side reactions.
Salt Formation
The final step in many preparation protocols is the formation of the hydrochloride salt by treating the free base with hydrochloric acid. This step improves the compound's stability and solubility, facilitating isolation and purification. The reaction mixture is stirred with hydrochloric acid, evaporated to dryness, and the residue purified by silica gel chromatography or recrystallization.
- The alkylation method is straightforward and widely used, providing good yields of the N-substituted pyrrolidinone derivatives. The use of sodium hydride as a base and anhydrous conditions is critical for success.
- Attempts to selectively reduce amides in the presence of ketones using metal catalysts have been largely unsuccessful, indicating the need for alternative synthetic strategies or protecting group chemistry.
- Hydrolysis followed by acetal protection is useful for isolating intermediates but adds complexity to the synthesis.
- The formation of the hydrochloride salt is a standard and effective method to obtain a stable, isolable form of the compound.
- Compared to other pyrrolidine derivatives, the preparation of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride requires careful control of reaction conditions to avoid side reactions and ensure purity.
The preparation of this compound involves well-established synthetic methodologies centered on alkylation of pyrrolidin-2-one, supported by selective hydrolysis and protection strategies. Although catalytic reduction methods have been explored, their low efficiency suggests that classical alkylation and salt formation remain the most practical routes. The hydrochloride salt form is typically obtained by acid treatment, enhancing the compound's stability and facilitating purification. Future improvements may focus on optimizing reaction conditions and exploring new catalytic systems to improve yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidone.
Reduction: Reduction of ketone groups to corresponding alcohols.
Substitution: Electrophilic substitution reactions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidants include manganese dioxide and Oxone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like iodine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyrrolidone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrrolidine derivatives.
Scientific Research Applications
1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrrolidin-2-one derivatives are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives
Key Observations :
Ring Size and Strain: Azetidin-substituted analogs (e.g., 1-(azetidin-3-yl)pyrrolidin-2-one HCl) introduce a 4-membered ring, which may increase ring strain but improve metabolic stability compared to 5-membered pyrrolidinyl or 6-membered piperidinyl derivatives .
Biological Activity: Chlorophenyl-substituted derivatives (e.g., 1-(2-chlorophenyl)-3-(methylamino)pyrrolidin-2-one HCl) exhibit lipophilicity conducive to blood-brain barrier penetration, suggesting applications in CNS disorders . Piperazinyl-butyl derivatives (e.g., S-61) demonstrate dual antiarrhythmic and α1-adrenolytic effects, highlighting the role of extended alkyl chains in modulating receptor interactions .
Physicochemical Properties: Amino-substituted analogs (e.g., 1-aminopyrrolidin-2-one HCl) show higher melting points (227°C) due to strong ionic interactions in the hydrochloride salt form .
Biological Activity
1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride, also known as B1377063, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidine structure, which contributes to its interaction with various biological targets. The compound's CAS number is 1423027-65-9, and it has been used in various research applications due to its structural properties.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Binding : It has the potential to bind to receptors involved in neurotransmission and other physiological processes, modulating their activity.
Biological Activities
Research has highlighted several biological activities associated with this compound:
1. Neuroprotective Effects
Studies indicate that compounds similar to this compound exhibit neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases.
2. Anticancer Activity
Recent investigations into related pyrrolidine derivatives have shown promising anticancer effects. For instance, derivatives with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 10 | |
| Compound B | MCF7 (Breast Cancer) | 15 | |
| Compound C | HeLa (Cervical Cancer) | 12 |
3. Antimicrobial Activity
There is emerging evidence suggesting that pyrrolidine derivatives possess antimicrobial properties. For example, certain derivatives have demonstrated activity against multidrug-resistant strains of bacteria:
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 5 | |
| Compound E | Escherichia coli | 10 |
Case Studies
Several studies have focused on the pharmacological effects of pyrrolidine derivatives:
- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of a pyrrolidine derivative in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups.
- Anticancer Efficacy : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. These findings suggest that further exploration into structure-activity relationships could lead to the development of effective anticancer agents.
Q & A
Basic Research Questions
What are the recommended methods for synthesizing 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride with high purity?
Methodological Answer:
The synthesis typically involves acid-catalyzed cyclization or salt formation. For example, a reaction mixture containing the free base can be treated with 1.0 M aqueous HCl at 0–50°C, followed by heating to 50°C to dissolve precipitates. The product is crystallized by cooling, filtered, and rinsed with cold HCl solution to remove impurities. Drying under reduced suction yields the hydrochloride salt with ~95% purity . Optimization of stoichiometry (e.g., HCl ratio) and temperature gradients during crystallization can improve yield and purity.
How should researchers handle and store this compound to ensure stability?
Methodological Answer:
To prevent degradation, store the compound in sealed, moisture-proof containers under inert gas (e.g., argon) at –20°C. Avoid exposure to light, humidity, and oxygen. Analytical standards should be aliquoted into amber glass vials to minimize freeze-thaw cycles. Stability studies recommend monitoring via HPLC every 6 months to detect decomposition (e.g., hydrolysis of the pyrrolidinone ring) .
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- XRPD (X-ray Powder Diffraction): Resolves crystalline structure and polymorphic forms (e.g., distinguishing anhydrous vs. hydrate salts) .
- NMR Spectroscopy: ¹H/¹³C NMR confirms proton environments (e.g., pyrrolidine ring protons at δ 1.8–3.2 ppm) and absence of impurities .
- HPLC-MS: Quantifies purity (>95%) and detects byproducts (e.g., free base or hydrolyzed derivatives) using C18 columns and ESI+ ionization .
Advanced Research Questions
How can researchers address discrepancies in pharmacological activity data across different in vitro models?
Methodological Answer:
Discrepancies may arise from variations in cell membrane permeability or assay conditions. Standardize protocols by:
- Solubility Optimization: Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity.
- Control for Salt Effects: Compare free base and hydrochloride forms, as ionic strength impacts receptor binding (e.g., ion channels) .
- Validate Target Engagement: Employ SPR (Surface Plasmon Resonance) or thermal shift assays to confirm direct target interaction, ruling off-target effects .
What strategies can optimize the synthetic yield of this compound under varying reaction conditions?
Methodological Answer:
- DOE (Design of Experiments): Vary HCl concentration (0.5–2.0 M), temperature (25–70°C), and reaction time (2–24 h) to identify optimal parameters. Higher HCl concentrations (>1.0 M) improve protonation but may increase side reactions .
- Work-Up Refinement: Use anti-solvent precipitation (e.g., adding ethyl acetate) to enhance crystallization efficiency. Centrifugation at 4°C improves recovery of crystalline product .
How does the hydrochloride salt form influence the pharmacokinetic properties of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one?
Methodological Answer:
The hydrochloride salt enhances aqueous solubility (~2.5-fold vs. free base) and bioavailability. In vivo studies in rodent models show faster absorption (Tmax 1.2 h vs. 2.5 h for free base) due to improved dissolution in gastric fluid. However, renal clearance may increase due to higher hydrophilicity, requiring dose adjustments .
What computational approaches predict the binding affinity of this compound to neurological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like σ-1 receptors or monoamine transporters. Focus on hydrogen bonding between the carbonyl group and Asp126/Trp89 residues .
- MD Simulations (Molecular Dynamics): Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational changes. MM/PBSA analysis quantifies binding free energy .
Data Contradiction Analysis
How to resolve conflicting reports on the compound’s cytotoxicity in cancer cell lines?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC50 values across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify lineage-specific effects.
- Mitochondrial Toxicity Assays: Use JC-1 staining to distinguish apoptosis from off-target mitochondrial disruption.
- Metabolomic Profiling: Compare ATP levels and ROS production to clarify mechanisms (e.g., oxidative stress vs. DNA damage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
